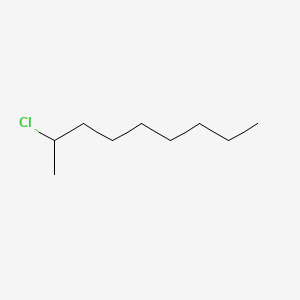
2-Chlorononane
Vue d'ensemble
Description
2-Chlorononane is an organic compound classified as an alkyl halide, specifically a haloalkane. Its molecular formula is C₉H₁₉Cl , and it has a molecular weight of 162.70 g/mol . The structure consists of a nonane backbone with a chlorine atom attached to the second carbon atom. This compound is known for its use in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chlorononane can be synthesized through several methods, including:
Halogenation of Nonane: This involves the reaction of nonane with chlorine gas in the presence of ultraviolet light or heat. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a chlorine atom at the second carbon position.
Hydrochlorination of 1-Nonene: This method involves the addition of hydrogen chloride to 1-nonene, resulting in the formation of this compound. The reaction typically requires a catalyst such as aluminum chloride to proceed efficiently.
Industrial Production Methods: Industrial production of this compound often involves the halogenation of nonane due to its simplicity and cost-effectiveness. The process is carried out in large reactors with controlled conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
2-Chlorononane undergoes various chemical reactions, including:
Nucleophilic Substitution: This is one of the most common reactions for alkyl halides. In the presence of a nucleophile, such as hydroxide ion (OH⁻) or cyanide ion (CN⁻), the chlorine atom is replaced by the nucleophile, forming products like 2-nonanol or 2-nonanenitrile.
Elimination Reactions: When treated with a strong base, such as potassium tert-butoxide, this compound can undergo elimination to form 1-nonene or 2-nonene.
Oxidation and Reduction: Although less common, this compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions. Reduction reactions can convert it back to nonane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), dimethyl sulfoxide (DMSO) as a solvent.
Elimination Reactions: Potassium tert-butoxide (KOtBu), ethanol as a solvent.
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: 2-Nonanol, 2-Nonanenitrile.
Elimination: 1-Nonene, 2-Nonene.
Oxidation: 2-Nonanol, Nonanoic acid.
Reduction: Nonane.
Applications De Recherche Scientifique
2-Chlorononane has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of specialty polymers and materials with specific properties.
Biological Studies: Researchers use this compound to study the effects of alkyl halides on biological systems, including their interactions with enzymes and cellular components.
Industrial Applications: It serves as a precursor for the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-chlorononane primarily involves its reactivity as an alkyl halide. The chlorine atom attached to the carbon chain makes the carbon-chlorine bond polar, with the carbon atom bearing a partial positive charge. This makes the carbon atom susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
2-Chlorononane can be compared with other similar compounds, such as:
1-Chlorononane: Similar structure but with the chlorine atom attached to the first carbon. It exhibits different reactivity and physical properties.
2-Bromononane: Similar structure with a bromine atom instead of chlorine. Bromine is larger and less electronegative than chlorine, affecting the compound’s reactivity.
2-Chlorooctane: Similar structure but with one less carbon atom in the chain. This affects the compound’s boiling point and solubility.
Uniqueness of this compound: this compound’s unique position of the chlorine atom on the second carbon and its specific chain length make it distinct in terms of reactivity and applications compared to its analogs.
Propriétés
IUPAC Name |
2-chlorononane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Cl/c1-3-4-5-6-7-8-9(2)10/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWJISBCMBWFNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944812 | |
| Record name | 2-Chlorononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2216-36-6 | |
| Record name | 2-Chlorononane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorononane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[(3-Bromoprop-2-yn-1-yl)oxy]methyl}benzene](/img/structure/B3049750.png)



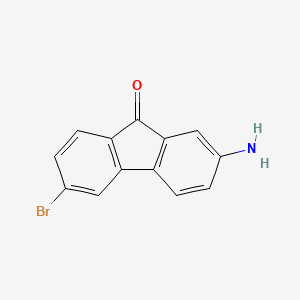
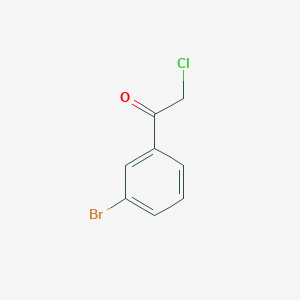
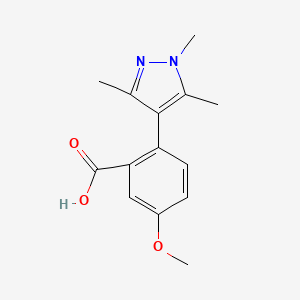
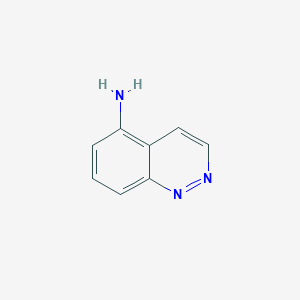
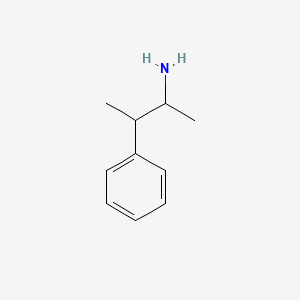
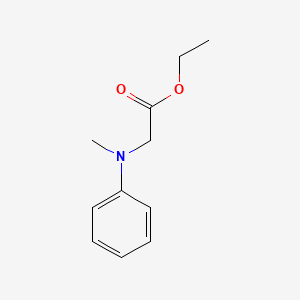
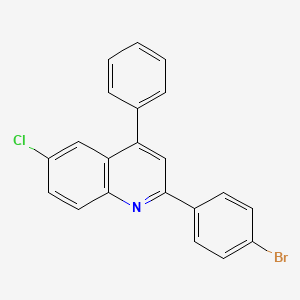
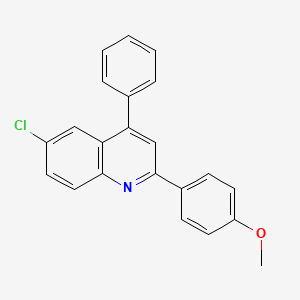
![[2,2'-Bipyridin]-4-ylboronic acid](/img/structure/B3049772.png)
